REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]1N1CCOCC1.Cl>>[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1
|
Name
|
|
Quantity
|
628 g
|
Type
|
reactant
|
Smiles
|
CC1C(OC2=C1C=C(C=C2)O)N2CCOCC2
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
EXTRACTION
|
Details
|
The crude was extracted with toluene (500 mL) for three times
|
Type
|
CUSTOM
|
Details
|
The organic phases were obtained
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a crude product, which
|
Type
|
CUSTOM
|
Details
|
recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=COC2=C1C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol | |
AMOUNT: MASS | 290 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |